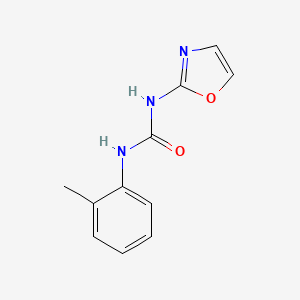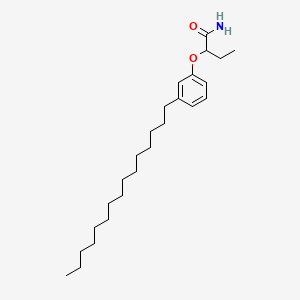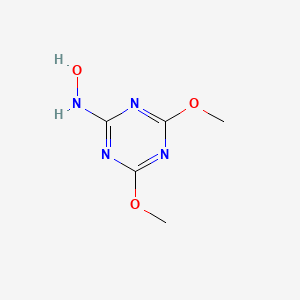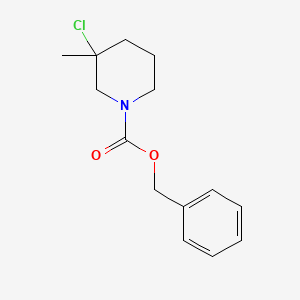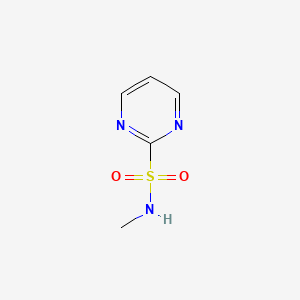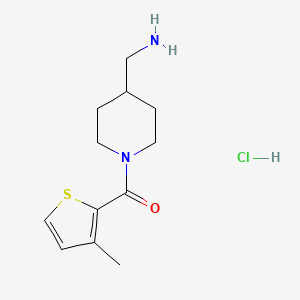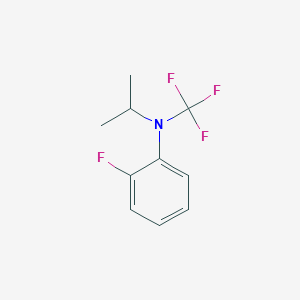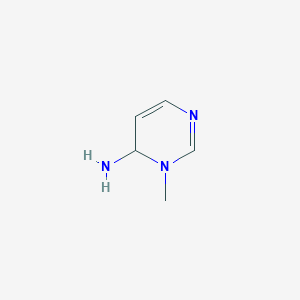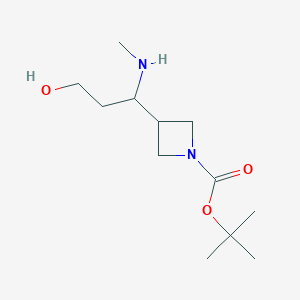![molecular formula C14H9NO B13963418 4-[(Pyridin-2-yl)ethynyl]benzaldehyde CAS No. 478159-18-1](/img/structure/B13963418.png)
4-[(Pyridin-2-yl)ethynyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H9NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridin-2-yl group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 2-ethynylpyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyridin-2-yl)ethynyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, such as the addition of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in diethyl ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-[(Pyridin-2-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-2-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Pyridin-2-yl)ethynyl]benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its ability to form conjugated systems with strong fluorescence.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring and the ethynyl group, forming stable complexes. These complexes can exhibit unique photophysical properties, such as phosphorescence, which are useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the ethynyl group.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridin-2-yl group.
4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group instead of the pyridin-2-yl group.
Uniqueness
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridin-2-yl and ethynyl groups, which allow it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
Propriétés
Numéro CAS |
478159-18-1 |
|---|---|
Formule moléculaire |
C14H9NO |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(2-pyridin-2-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-15-14/h1-7,10-11H |
Clé InChI |
ZRRWOZZZOISMIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


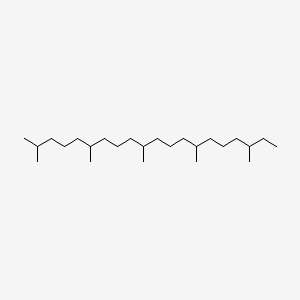
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
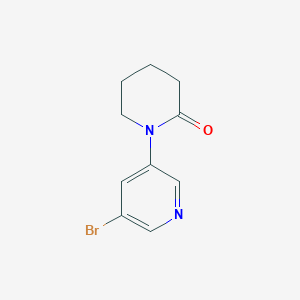
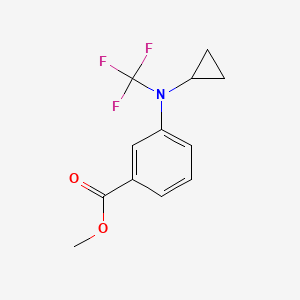
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
